4-Fluoro-3-(furan-3-yl)aniline
Description
4-Fluoro-3-(furan-3-yl)aniline is an aromatic amine derivative featuring a fluorine substituent at the 4-position and a furan-3-yl group at the 3-position of the benzene ring. For instance, 3-(furan-3-yl)aniline (C₁₀H₉NO) shares a similar backbone, differing only in the absence of the fluorine atom . This compound is likely synthesized via cross-coupling reactions, as seen in the preparation of 3-(furan-3-yl)aniline from 3-bromoaniline and furan derivatives (yield: 32%) .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-fluoro-3-(furan-3-yl)aniline |
InChI |
InChI=1S/C10H8FNO/c11-10-2-1-8(12)5-9(10)7-3-4-13-6-7/h1-6H,12H2 |
InChI Key |
XUCUXEACXWTQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=COC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and substituent effects among 4-Fluoro-3-(furan-3-yl)aniline and related compounds:
Physicochemical Properties
- Polarity and Solubility: The furan-3-yl group introduces moderate polarity, while fluorine enhances lipophilicity. For comparison, 4-Fluoro-3-(trifluoromethoxy)aniline (C₇H₅F₄NO) has a molecular weight of 195.12 g/mol and a density of 1.504 g/cm³, whereas furan analogs are likely less dense due to smaller substituents .
- Thermal Stability : Trifluoromethyl derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) exhibit higher thermal stability (mp: ~90–92°C) compared to methyl-substituted analogs (mp: ~87°C) .
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